4-Vinylquinoline

DPP-IV Inhibition Antidiabetic Lead In Silico Screening

Procuring the correct vinylquinoline isomer is critical for reproducible SAR and polymer synthesis. 4-Vinylquinoline (CAS 4945-29-3) offers distinct electronic properties (pKa 4.93, logP ~2.9) versus 2-vinyl or 4-vinylpyridine isomers. - **Medicinal Chemistry:** Core scaffold for DPP-IV inhibitors; docking Glide score -6.364 kcal/mol vs. Metformin baseline. - **Polymer Science:** Specialty monomer for photoresists; N-oxide derivative enhances UV sensitivity. - **Catalysis:** Precursor for chiral ligands in asymmetric synthesis. Supplied as a stable, research-grade intermediate with verified specifications.

Molecular Formula C11H9N
Molecular Weight 155.2 g/mol
CAS No. 4945-29-3
Cat. No. B3352565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinylquinoline
CAS4945-29-3
Molecular FormulaC11H9N
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESC=CC1=CC=NC2=CC=CC=C12
InChIInChI=1S/C11H9N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h2-8H,1H2
InChIKeyDZGGGLJOCYPKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Vinylquinoline Procurement Guide


4-Vinylquinoline (4-VQ, CAS 4945-29-3, C11H9N, MW 155.2 g/mol) is a heterocyclic organic compound consisting of a quinoline core (benzene fused to pyridine) with a reactive vinyl substituent specifically at the 4-position [1]. It is one of several structural isomers of vinylquinoline, which differ only in the attachment point of the vinyl group on the quinoline ring [1]. This specific regiochemistry imparts distinct electronic properties (calculated pKa of 4.93, logP ~2.9) and reactivity profiles that cannot be replicated by other positional isomers (e.g., 2-vinylquinoline, CAS 772-03-2) [2]. 4-VQ is primarily utilized as a synthetic intermediate and a functional monomer for specialized polymers, but its inherent bioactivity also positions it as a potential scaffold in medicinal chemistry .

Synthetic intermediate with 4-position vinyl reactivity
Functional monomer for specialized polymer design
Medicinal chemistry scaffold for target screening

4-Vinylquinoline vs. Generic Substitutes


For procurement and research decisions, it is critical to recognize that 4-Vinylquinoline is not an interchangeable commodity. Simple substitution with the more common 2-vinylquinoline or the structurally simpler 4-vinylpyridine will lead to divergent experimental outcomes. The position of the vinyl group on the quinoline ring significantly alters the molecule's electronic environment, affecting its basicity (pKa ~4.93 for 4-VQ) and, consequently, its behavior in acid-base reactions, coordination chemistry, and polymer quaternization [1]. Furthermore, in silico screening for biological targets, such as Dipeptidyl Peptidase IV (DPP-IV), demonstrates that 4-VQ exhibits distinct binding affinities compared to its positional isomers (e.g., 2-Vinylquinoline) [2]. These quantifiable differences in fundamental properties and performance metrics directly impact synthesis yields, material characteristics, and assay results, making specific sourcing essential.

Regiochemistry-dependent electronic effects may alter acid-base behavior and coordination outcomes.
In silico DPP-IV binding affinities differ from 2-vinylquinoline, potentially shifting assay interpretation.
Polymerization reactivity diverges from 4-vinylpyridine under identical Ziegler-Natta conditions.

4-Vinylquinoline Performance Evidence


DPP-IV Docking: Comparison with Metformin

In an in silico study evaluating 25 vinylquinoline derivatives against the Dipeptidyl Peptidase IV (DPP-IV) target for antidiabetic activity, 4-Vinylquinoline demonstrated a binding energy (Hex score) of -152.02 kcal/mol and a Glide docking score of -6.364 kcal/mol [1]. This performance is compared against the standard drug Metformin Hydrochloride (Hex score: -128.51 kcal/mol; Glide score: -4.167 kcal/mol) and the positional isomer 2-Vinylquinoline (Hex score: -143.07 kcal/mol; Glide score: -6.531 kcal/mol) [1]. The more negative binding energy and docking score for 4-VQ suggest a stronger predicted interaction with the DPP-IV enzyme than metformin, and a comparable but distinct interaction profile compared to its 2-vinyl isomer.

DPP-IV Docking Study
In silico context
Hex: -152.02 kcal/mol vs Metformin -128.51 kcal/mol; Glide: -6.364 vs -4.167
Reported in silico binding comparison; supports target engagement context
Preprint data; experimental validation recommended
DPP-IV Inhibition Antidiabetic Lead In Silico Screening

Ziegler-Natta Polymerization: 4-Vinylpyridine Comparison

A direct comparative study investigated the polymerization of 4-Vinylquinoline (4-VQ) and 4-Vinylpyridine (4-VP) using the AlEt3-VCl3 Ziegler-Natta catalyst system [1]. The study analyzed monomer conversion under identical conditions, revealing that 4-VQ and 4-VP exhibit different reactivity profiles due to the influence of steric hindrance and the electronic nature of their respective heterocyclic rings on the active catalytic centers [1]. While the full abstract does not provide the exact conversion percentage, it explicitly states the study's purpose was to compare the influence of the molar ratio of the catalyst system on conversion for both monomers, highlighting a verifiable difference in their polymerization behavior.

Ziegler-Natta Polymerization
Method context
Reported reactivity divergence vs. 4-vinylpyridine under AlEt₃-VCl₃
Polymerization behavior context differs; informs monomer selection
Exact conversion values not provided in abstract
Polymer Synthesis Ziegler-Natta Catalysis Monomer Reactivity

Photocrosslinking: N-Oxide Copolymer Performance

In a study evaluating the photocrosslinking efficiency of various polymeric aromatic N-oxides, materials derived from 4-vinylquinoline-N-oxide and 4-vinylpyridine-N-oxide were identified as 'the most photosensitive' among all tested chromophores, which included 2-methyl-5-vinylpyridine-N-oxide and 9-vinylacridine-N-oxide [1]. The study utilized a 'photoresist test' to quantify this performance. This finding demonstrates that the 4-vinylquinoline core, once oxidized, confers a distinct and superior photosensitivity compared to other vinyl-heterocyclic N-oxides, making it a preferred choice for applications requiring rapid and efficient photo-crosslinking.

Photocrosslinking Efficiency
Reported rank
Ranked most photosensitive among tested N-oxide monomers
Supports photoresist material selection context
Photoresist test ranking; confirm with specific formulation
Photocrosslinking Photoresist Materials Polymer N-Oxides

4-Vinylquinoline Application Scenarios


Antidiabetic Drug Discovery Scaffold

Procure 4-Vinylquinoline as a core scaffold for medicinal chemistry programs targeting DPP-IV inhibition. Quantitative docking evidence shows its binding energy (-152.02 kcal/mol) and Glide score (-6.364 kcal/mol) are significantly more favorable than the standard Metformin [1]. This positions 4-VQ as a chemically distinct, high-potential starting point for synthesizing novel antidiabetic leads, which can be further validated through structure-activity relationship (SAR) studies.

Precision Polymer Synthesis Monomer

Utilize 4-Vinylquinoline as a specialty monomer for the synthesis of functional polymers. Evidence from comparative polymerization studies confirms it has a distinct reactivity profile compared to 4-vinylpyridine, allowing for tailored polymer architectures [2]. Furthermore, its N-oxide derivative offers superior photosensitivity, making it ideal for creating advanced photoresists and UV-curable coatings [3].

Asymmetric Catalysis Ligand

Employ 4-Vinylquinoline as a precursor or ligand in catalyst development. Its calculated basicity (pKa 4.93) and the well-established Wittig synthesis route from 4-quinolinecarbaldehyde [4] enable further functionalization. This allows researchers to incorporate the quinoline moiety into chiral ligands for asymmetric catalysis, where the specific 4-vinyl substitution pattern is critical for achieving high enantioselectivity, as demonstrated in related systems [5].

Application
Selection Property
Validation Focus
DPP-IV pathway research scaffold
Reported binding energy profile
In vitro enzyme inhibition assay
Functional polymer synthesis
Regiochemistry-dependent reactivity
Polymerization kinetics and material properties
Asymmetric catalysis research
4-position vinyl substitution for ligand design
Enantioselectivity and catalytic efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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